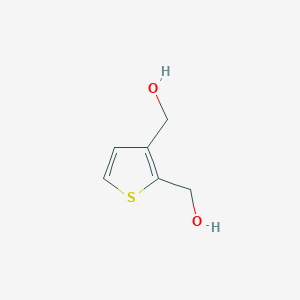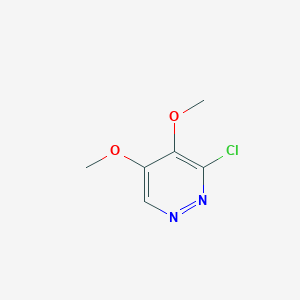
2,3-Thiophenedimethanol
Übersicht
Beschreibung
2,3-Thiophenedimethanol is a chemical compound that is part of the thiophene family . Thiophene is a five-membered aromatic ring with a sulfur atom . The molecule consists of 12 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. For instance, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leads to arylated indeno[1,2-c]thiophenes . Another method involves treating diboronic ester with 4-(2,5-dibromothieno[3,2-b]thiophen-3-yl)benzonitrile via Suzuki coupling reaction .Molecular Structure Analysis
The 2,3-Thiophenedimethanol molecule contains a total of 23 bonds. There are 11 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, and 1 five-membered ring .Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. For example, Michael addition and subsequent 5-exo-dig cyclization of 1,6-enynes and potassium sulfide occur in the presence of CuCl2 to give indenone intermediate .Physical And Chemical Properties Analysis
Thiophene and its derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .Wissenschaftliche Forschungsanwendungen
1. Thermochemical Studies in Electronic and Optoelectronic Devices
Thiophene-based compounds like 2,3-Thiophenedimethanol are crucial in modern drug design, biodiagnostics, electronic, and optoelectronic devices, and conductive polymers. A study by Roux et al. (2007) focused on the experimental and computational thermochemical study of thiophene-based compounds, particularly their relative stabilities, which are essential for applications in electronic devices and conductive polymers (Roux et al., 2007).
2. Synthesis of Homooxacalix[n]thiophenes
Komatsu et al. (1999) reported the synthesis of a series of homooxacalix[n]thiophenes from 2,5-thiophenedimethanol, demonstrating their potential in various scientific applications. The synthesis method involved acid-catalyzed dehydration under mild conditions, highlighting the versatility of thiophene derivatives in chemical synthesis (Komatsu et al., 1999).
3. Enhancing Lithium Ion Batteries' Performance
Thiophene derivatives have been explored as functional additives to improve the cycling performance of high-voltage LiCoO2 in lithium-ion batteries. A study by Xia et al. (2015) showed that certain thiophene derivatives can form a protective layer on the cathode surface, thereby enhancing the cycling stability of high voltage LiCoO2 cathodes (Xia et al., 2015).
4. Electrochromic Polymers
Thiophene derivatives have been synthesized for use in electrochromic polymers. A study by Sankaran and Reynolds (1997) reported the synthesis of new derivatives of 3,4-ethylenedioxythiophene, demonstrating their application in electrochromic materials, which change color under electric influence (Sankaran & Reynolds, 1997).
5. Development of Lanthanide Complexes as Biological Agents
Thiophene derivatives have been used in the synthesis of lanthanide complexes with potential as biological agents. A study by Fouad (2020) explored the synthesis of lanthanide complexes using 2-carbaldehyde thiophene, demonstrating their potential in medical applications, including antimicrobial andantioxidant activities (Fouad, 2020).
6. Microporous Lanthanide-Based Metal-Organic Frameworks
Thiophene derivatives have been used to functionalize microporous lanthanide-based metal-organic frameworks, which have applications in gas adsorption, sensing properties, and magnetic properties. Wang et al. (2016) demonstrated the use of a methyl-substituted thieno[2,3-b]thiophene dicarboxylate in synthesizing three types of frameworks with distinct structural and functional properties (Wang et al., 2016).
7. Synthesis of Bifunctional Compounds
Thiophene derivatives have been used in the synthesis of various bifunctional compounds with potential applications in chemistry and material science. Kondakova and Gol'dfarb (1958) synthesized compounds such as 2,5-dimethyl-3,4-thiophenedimethanol from thiophene derivatives, showcasing the versatility of these compounds in synthetic chemistry (Kondakova & Gol'dfarb, 1958).
8. Luminescent and Magnetic Properties of Lanthanide-Thiophene Compounds
Thiophene derivatives have been incorporated into lanthanide-thiophenedicarboxylate hybrid compounds to explore their luminescent and magnetic properties. Huang et al. (2009) studied three lanthanide-thiophenedicarboxylate hybrid compounds, revealing their potential as dual-function materials exhibiting both luminescence and magnetic behavior (Huang et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Thiophene-based analogs have been attracting a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring the potential applications of 2,3-Thiophenedimethanol in various fields.
Wirkmechanismus
Target of Action
2,3-Thiophenedimethanol, also known as Thiophene-2,3-diyldimethanol, is a thiophene-based compound. Thiophene-based compounds are known to exhibit a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets
Biochemical Pathways
Thiophene derivatives are known to influence various biochemical pathways
Result of Action
Thiophene derivatives are known to exhibit various pharmacological properties .
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)thiophen-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVOAAWORTVNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313996 | |
| Record name | 2,3-Thiophenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13250-85-6 | |
| Record name | 2,3-Thiophenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Thiophenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)


![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B1355357.png)


